molecular formula C25H23NO4 B1336555 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid CAS No. 209252-16-4

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid

Cat. No. B1336555
M. Wt: 401.5 g/mol
InChI Key: DQNUGHJJKNFCND-GOSISDBHSA-N
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Description

(-)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid, commonly referred to as Fmoc-Phe-OH, is a synthetic amino acid used in many scientific research applications. It is a chiral molecule, meaning it has two distinct forms, each of which can interact differently with other molecules. Fmoc-Phe-OH is commonly used in the field of peptide synthesis, which is the process of creating peptides, or short chains of amino acids, from individual amino acids. It is also used in the fields of medicinal chemistry and drug discovery, as well as in biochemistry and molecular biology. Fmoc-Phe-OH is a versatile and useful molecule, and its applications in scientific research are numerous.

Scientific Research Applications

Total Synthesis of Amino Acids

  • Application in Synthesis of Unique Amino Acids : The molecule has been used in the total synthesis of unique amino acids like Adda, a component of cyanobacterial hepatotoxins (Namikoshi et al., 1989).

Development of Protected Amino Acids

  • Creation of Protected Beta-Amino Acids : It's been instrumental in creating protected β-amino acids using the Arndt-Eistert synthesis, leading to high-yield, enantiomerically pure products (Ellmerer-Müller et al., 1998).

Solid Phase Synthesis Applications

  • New Linkers for Solid Phase Synthesis : The compound has been utilized to develop new linkers for solid phase synthesis, showing higher acid stability and efficient immobilization and modification of carboxylic acids and amines (Bleicher et al., 2000).
  • Preparation for Solid-Phase Syntheses : Its role in preparing N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides highlights its significance in peptide synthesis (Šebesta & Seebach, 2003).

Self-Assembled Structures

  • Formation of Self-Assembled Structures : Research into the self-assembled structures formed by Fmoc modified amino acids illustrates its potential in creating novel self-assembled architectures (Gour et al., 2021).

Synthesis of Derivatives

  • Tetrazole-Containing Derivatives : The compound's reactivity has been exploited in the synthesis of tetrazole-containing derivatives, highlighting its versatility in creating diverse chemical structures (Putis et al., 2008).

Enantioselective Syntheses

  • Enantioselective Synthesis of Amino Acids : It has been used in the enantioselective synthesis of amino acids, a key aspect in the production of pharmaceuticals and biologically active compounds (Ha et al., 1999).

Pharmaceutical Applications

  • Synthesis of Cyclodepsipeptides : The molecule has been used in the synthesis of complex cyclodepsipeptides, demonstrating its importance in the development of new pharmaceutical candidates (Pelay-Gimeno et al., 2016).

properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c27-24(28)15-18(14-17-8-2-1-3-9-17)26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,26,29)(H,27,28)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNUGHJJKNFCND-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426702
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid

CAS RN

209252-16-4
Record name (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209252-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-D-beta-homophenylalanine
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